molecular formula C20H20ClN3O3S B11335539 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11335539
M. Wt: 417.9 g/mol
InChI Key: DJRMHAOKSCRFDH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazole-5-amine under controlled conditions to form the desired acetamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of a chlorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-3-10-27-16-9-6-14(12-17(16)26-2)19-23-20(28-24-19)22-18(25)11-13-4-7-15(21)8-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,22,23,24,25)

InChI Key

DJRMHAOKSCRFDH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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